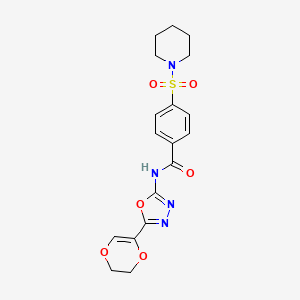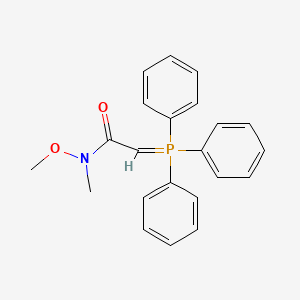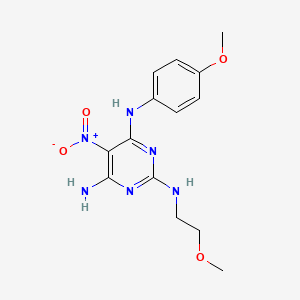![molecular formula C18H18FN3O4 B2839899 N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 2034401-38-0](/img/structure/B2839899.png)
N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)benzo[d][1,3]dioxole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a complex organic molecule that includes a fluoropyrimidine moiety, a benzo[d][1,3]dioxole moiety, and a cyclohexyl group . Fluoropyrimidines are a class of compounds that have been extensively studied for their biological activity, particularly in the field of medicinal chemistry .
Synthesis Analysis
While specific synthesis methods for this compound were not found, the synthesis of similar compounds often involves strategies such as Pd-catalyzed arylation, Noyori asymmetric hydrogenation, aza-Michael addition, Bischler–Napieralski reaction, and N-arylation .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which it is used. Fluoropyrimidines, for example, can undergo various reactions including C-N bond forming reactions .Scientific Research Applications
- JAK2 Kinase Inhibitors : The compound serves as a key intermediate in the synthesis of JAK2 kinase inhibitors, such as AZD1480 . JAK2 inhibitors play a crucial role in treating conditions like myeloproliferative neoplasms and inflammatory disorders.
Green Chemistry
Efforts to develop environmentally friendly processes have led to its exploration in green chemistry:
- Continuous Flow Biotransformation : Immobilized amine transaminase (ATA) from Vibrio fluvialis has been used for the synthesis of (S)-1-(5-fluoropyrimidin-2-yl)ethylamine in a packed bed reactor under flow conditions. The process includes in-line purification and uses dimethyl carbonate as a green co-solvent .
Materials Science
While not extensively studied, the compound’s structure suggests potential applications in materials science:
Safety and Hazards
properties
IUPAC Name |
N-[4-(5-fluoropyrimidin-2-yl)oxycyclohexyl]-1,3-benzodioxole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FN3O4/c19-12-8-20-18(21-9-12)26-14-4-2-13(3-5-14)22-17(23)11-1-6-15-16(7-11)25-10-24-15/h1,6-9,13-14H,2-5,10H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRFDOAUMTWWBLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NC(=O)C2=CC3=C(C=C2)OCO3)OC4=NC=C(C=N4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)benzo[d][1,3]dioxole-5-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)-N-(tetrahydrofuran-2-ylmethyl)piperidine-3-carboxamide](/img/structure/B2839816.png)
![3-(3,4-dimethoxyphenyl)-5H-indeno[1,2-c]pyridazin-5-one oxime](/img/structure/B2839817.png)

![N~4~-(2,5-dimethoxyphenyl)-N~6~-(3-ethoxypropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2839819.png)
![2-(2,5-dioxopyrrolidin-1-yl)-N-[(2-fluorophenyl)methyl]acetamide](/img/structure/B2839823.png)



![(4-Methylphenyl)[2-nitro-4-(trifluoromethyl)phenyl]dioxo-lambda~6~-sulfane](/img/structure/B2839829.png)
![1-(3,4-dimethylphenyl)-N-(propan-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2839830.png)
![6-Methyl-4-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrazine-2-carboxylic acid](/img/structure/B2839833.png)

![Ethyl 2-[(2-Methoxy-2-oxoethyl)sulfanyl]propanoate](/img/structure/B2839836.png)
![Rac-(2s,3ar)-3a-methylhexahydropyrrolo[1,2-b]isothiazole-2-carboxylic acid 1,1-dioxide](/img/structure/B2839838.png)